8,9,10-Trimethoxy Urolithin M6
Description
Microbial Biotransformation of Precursors
The initial and crucial step in the formation of urolithins is the biotransformation of ellagic acid and ellagitannins by the gut microbiota.
The conversion of ellagic acid and ellagitannins into urolithins is a complex metabolic process entirely dependent on the enzymatic machinery of the gut microbiota. nih.govresearchgate.net Ellagitannins are first hydrolyzed to release ellagic acid. Subsequently, the gut microbiota metabolize ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. researchgate.net This metabolic cascade starts with the formation of pentahydroxy-urolithins like Urolithin M5 and proceeds to tetrahydroxy-urolithins, which include Urolithin M6. researchgate.netnih.gov The specific composition of an individual's gut microbiota determines the types and amounts of urolithins produced, leading to different "urolithin metabotypes" (UM). nih.govrsc.org
Urolithin M6, a tetrahydroxy-urolithin, is a key intermediate in the urolithin production pathway. nih.govacs.org Its formation is a critical step that precedes the generation of other urolithins such as Urolithin C. nih.govnih.gov The presence and activity of specific microbial species capable of these transformations are therefore essential for Urolithin M6 to be produced from dietary precursors.
Specific bacterial species residing in the human gut have been identified as key players in the conversion of ellagic acid to urolithins. Research has pinpointed bacteria from the Coriobacteriaceae family, particularly the genera Gordonibacter and Ellagibacter, as being instrumental in the initial stages of urolithin synthesis. acs.orgnih.gov
Gordonibacter species, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, are known to metabolize ellagic acid to produce intermediary urolithins, including Urolithin M5, Urolithin M6, and Urolithin C. nih.govnih.gov Similarly, Ellagibacter isourolithinifaciens, another member of the Eggerthellaceae family, can convert ellagic acid into Urolithin M5 and Urolithin M6. acs.orgnih.gov
The enzymatic activities responsible for these transformations are primarily dehydroxylases. For instance, the conversion of Urolithin M6 to Urolithin C involves a specific o-dehydroxylase activity. nih.gov While the complete enzymatic pathways are still under investigation, recent studies have identified molybdenum-dependent enzymes from gut bacteria that are capable of regioselective dehydroxylation, a key process in urolithin generation. biorxiv.org
| Microbial Genus | Key Species | Urolithins Produced from Ellagic Acid |
| Gordonibacter | G. urolithinfaciens, G. pamelaeae | Urolithin M5, Urolithin M6, Urolithin C nih.govnih.gov |
| Ellagibacter | E. isourolithinifaciens | Urolithin M5, Urolithin M6, Urolithin C, Isourolithin A acs.orgnih.gov |
Endogenous Methylation Pathways of Urolithins
Following their formation by the gut microbiota and absorption into the bloodstream, urolithins can undergo further modifications within the host's body, including methylation.
While the direct methylation of Urolithin M6 to 8,9,10-Trimethoxy Urolithin M6 is not extensively detailed in the available research, the methylation of urolithins in general is a recognized metabolic step. In animal studies, methylated forms of urolithins have been detected. nih.gov The enzymes responsible for these methylation reactions are methyltransferases. mdpi.comnih.gov
In the context of RNA and other endogenous compounds, several methyltransferases have been identified, such as METTL3, METTL14, and WTAP, which form a complex to catalyze methylation. mdpi.comnih.gov While these are primarily studied in the context of RNA methylation, similar enzymatic processes involving S-adenosylmethionine (SAM) as a methyl donor are responsible for the methylation of small molecules like urolithins. mdanderson.org In vitro studies using cell-based methylation assays could provide a methodology to identify the specific methyltransferases involved in the methylation of Urolithin M6. mdanderson.org
The methylation of urolithins is a regioselective process, meaning that the methyl groups are added to specific positions on the urolithin molecule. acs.orgnih.govnih.govacs.org The precise structure of this compound indicates that methylation occurs at the 8, 9, and 10 hydroxyl groups of the Urolithin M6 precursor. This specificity is determined by the active site of the involved methyltransferase enzymes.
The substrate for this reaction is Urolithin M6 (3,8,9,10-tetrahydroxy urolithin). biocat.com The regioselectivity of the methylation process is crucial as it determines the final structure and potential biological activity of the resulting methylated urolithin.
Phase I and Phase II Metabolic Reactions in Animal Models
Once formed and methylated, urolithins undergo further metabolic processing in the body, primarily through Phase I and Phase II reactions, to facilitate their excretion.
In animal models, after administration of ellagitannins, various urolithins and their metabolites are detected in plasma, urine, and feces. acs.org The primary Phase II metabolic reactions for urolithins are glucuronidation and sulfation. acs.orgnih.gov In cattle, for instance, urolithin aglycones are found in the rumen and feces, while their glucuronide and sulfate (B86663) derivatives are the main forms detected in plasma and urine. acs.org
While specific data on the Phase I and Phase II metabolism of this compound is limited, it is expected to follow a similar pattern to other urolithins. Phase I reactions, which typically involve oxidation, reduction, or hydrolysis, may occur, although Phase II conjugation appears to be the predominant pathway for urolithin metabolism. nih.govresearchgate.net These conjugation reactions increase the water solubility of the urolithins, aiding in their elimination from the body. nih.govresearchgate.net It has been noted that Phase II metabolism can result in the loss of the pharmacological properties observed for the parent urolithins. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3 |
InChI Key |
GGDCQKUCSVTTGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Historical and Contemporary Approaches to Urolithin Core Synthesis
The fundamental structure of urolithins is the 6H-dibenzo[b,d]pyran-6-one core. researchgate.net The synthesis of this core has evolved from classical methods to more refined and scalable processes.
Multi-Step Organic Synthesis Routes
Historically, the synthesis of the urolithin framework has relied on multi-step organic reactions. A common and foundational method is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. googleapis.comgoogle.com For instance, the synthesis of urolithin intermediates can begin with the reaction of a bromo-benzoic acid derivative with a resorcinol. googleapis.comresearchgate.netnih.gov While effective, classical Ullmann reactions often required harsh conditions and stoichiometric amounts of copper. google.com
Another key reaction in the synthesis of the urolithin core is intramolecular cyclization. This step forms the characteristic pyranone ring of the urolithin structure.
Development of Efficient and Scalable Synthetic Pathways for Urolithin M6 Analogues
Recognizing the limitations of early synthetic routes, significant research has focused on developing more efficient and scalable pathways for urolithin analogues. google.comepo.org A major advancement has been the optimization of the Ullmann reaction, enabling it to be performed under milder conditions with catalytic amounts of copper. googleapis.comgoogle.com
Furthermore, a five-step synthetic pathway has been developed to produce Urolithin M6, starting from readily available materials. nih.govresearchgate.net This pathway's key steps, a Suzuki coupling and an intramolecular C-H oxygenation, have been optimized to improve reaction times and yields, making the synthesis more feasible for producing analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The development of process-scale syntheses has been crucial for producing the quantities of urolithins needed for further research. google.comepo.orggoogle.com
Targeted Synthesis of 8,9,10-Trimethoxy Urolithin M6
The synthesis of the specifically substituted this compound requires precise control over the placement of the methoxy (B1213986) groups on the urolithin core. This involves sophisticated chemical strategies, including regioselective methylation and the use of protecting groups.
Regioselective Methylation Techniques for Polyhydroxylated Urolithins
The introduction of methoxy groups at specific positions (regioselectivity) on a polyhydroxylated urolithin is a significant challenge. To achieve the desired 8,9,10-trimethoxy substitution pattern, chemists must employ methods that direct the methylation reaction to these specific hydroxyl groups, while leaving others unmodified. This can involve the use of specific methylating agents and careful control of reaction conditions.
While the direct regioselective methylation of a polyhydroxylated urolithin to form the 8,9,10-trimethoxy derivative is complex, an alternative approach involves synthesizing the core with the desired methoxy groups already in place on one of the starting materials. For example, the synthesis can start with a benzoic acid derivative that already contains the desired methoxy substitutions.
Protecting Group Strategies in Synthesis of Methoxy-Urolithins
Protecting groups are essential tools in the synthesis of complex molecules like this compound. jocpr.com They temporarily block reactive functional groups, such as hydroxyl groups, to prevent them from participating in unwanted side reactions. jocpr.com
In the synthesis of methoxy-urolithins, protecting groups are crucial for ensuring that methylation occurs only at the desired positions. For instance, in the synthesis of various urolithin glucuronides, the triisopropylsilyl (TiPS) group has been effectively used to protect phenolic hydroxyl groups. nih.gov This protecting group is stable during subsequent reactions, such as demethylation using boron tribromide (BBr3), and can be selectively removed later in the synthetic sequence. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions used for methylation and its ease of removal without affecting the newly installed methoxy groups. jocpr.com
Common protecting groups used in organic synthesis that could be applicable to methoxy-urolithin synthesis are summarized in the table below.
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection |
| Benzyl | Bn | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (B91410) (TBAF) |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF) |
| Methoxyethoxymethyl | MEM | Methoxyethoxymethyl chloride (MEMCl) | Acid (e.g., HCl) |
Optimization of Reaction Conditions and Yields
The table below presents a hypothetical optimization of a key coupling reaction in the synthesis of a urolithin intermediate, illustrating how different parameters can affect the yield.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 85 |
| 3 | CuI | None | NaOH | H₂O | 100 | 15 | 78 |
| 4 | PdCl₂(PPh₃)₂ | None | K₃PO₄ | DMF | 90 | 24 | 72 |
Chemo-Enzymatic and Biocatalytic Approaches to Urolithin Modification
The limitations of purely chemical syntheses, such as harsh reaction conditions and the need for complex protecting group strategies, have spurred interest in integrating enzymatic transformations into the synthetic workflow. These chemo-enzymatic approaches offer high selectivity and milder conditions, making them particularly suitable for the modification of complex natural products like urolithins.
Mimicking Microbial Methylation Pathways
In the human gut, the transformation of ellagic acid into various urolithins is a multi-step process mediated by a consortium of microorganisms. nih.gov This intricate metabolic pathway involves dehydroxylation and, in some cases, methylation. The production of methylated urolithins in vivo is primarily attributed to the action of catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol moiety. nih.govresearchgate.net
Mimicking this microbial methylation in a laboratory setting presents a viable strategy for the synthesis of methylated urolithins. This can be achieved by employing isolated enzymes or whole-cell biocatalysts expressing the desired methyltransferases. The regioselectivity of these enzymes is a key advantage, allowing for the targeted methylation of specific hydroxyl groups on the urolithin scaffold, which is often challenging to achieve through conventional chemical methods. For instance, the presence of a catechol-like structure in Urolithin M6 (at positions C8 and C9 or C9 and C10) makes it a prime candidate for regioselective methylation by COMT.
Enzymatic Synthesis of Urolithin M6 and its Methoxylated Derivatives
While the complete enzymatic synthesis of Urolithin M6 from simple precursors is still an area of active research, the use of enzymes for its derivatization holds significant promise. The first total synthesis of natural Urolithin M6 was achieved through a five-step chemical pathway, which provides the core scaffold for subsequent enzymatic modifications. nih.gov
The enzymatic methylation of the Urolithin M6 core to yield this compound can be envisioned using a sequential or a one-pot multi-enzyme system. This would likely involve one or more O-methyltransferases, potentially including COMT, to introduce the methyl groups at the 8, 9, and 10 positions. The substrate specificity of different O-methyltransferases could be exploited to control the methylation pattern.
Table 1: Hypothetical Chemo-Enzymatic Synthesis of this compound
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Chemical Synthesis of Urolithin M6 Core | 5-step chemical synthesis as previously reported nih.gov | Urolithin M6 |
| 2 | Enzymatic Monomethylation | Urolithin M6, O-Methyltransferase 1, S-adenosyl-L-methionine (SAM) | 8-Methoxy-Urolithin M6 |
| 3 | Enzymatic Dimethylation | 8-Methoxy-Urolithin M6, O-Methyltransferase 2, SAM | 8,9-Dimethoxy-Urolithin M6 |
| 4 | Enzymatic Trimethylation | 8,9-Dimethoxy-Urolithin M6, O-Methyltransferase 3, SAM | This compound |
This table presents a conceptual pathway. The specific enzymes and their regioselectivity would need to be determined experimentally.
Generation of Analogues for Structure-Activity Relationship (SAR) Studies
To explore the therapeutic potential of this compound and to optimize its biological activity, the synthesis and evaluation of a diverse range of analogues are crucial. SAR studies provide valuable insights into the chemical features of a molecule that are essential for its biological function.
Design Principles for Structural Modification
The design of analogues of this compound would be guided by established principles of medicinal chemistry, drawing on knowledge from other urolithin derivatives. nih.govnih.gov Key areas for modification on the urolithin scaffold include:
The Methoxy Groups: The number and position of the methoxy groups can be varied to probe their influence on activity and properties such as solubility and metabolic stability. Replacing methoxy groups with other alkyl ethers (ethoxy, propoxy, etc.) or with bioisosteric functional groups could also be explored.
The Lactone Ring: The lactone functionality is a key feature of the urolithin core. Modifications such as ring-opening to form the corresponding carboxylic acid or reduction to the lactol could be investigated.
The Aromatic Rings: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the aromatic rings could modulate the electronic properties and steric profile of the molecule, potentially impacting its interaction with biological targets.
Library Synthesis of this compound Derivatives
The efficient synthesis of a library of analogues is essential for comprehensive SAR studies. The synthetic route developed for the parent Urolithin M6, which involves a Suzuki coupling and an intramolecular C-H oxygenation, is amenable to the generation of a library of derivatives. nih.gov By utilizing a variety of substituted boronic acids in the Suzuki coupling step, a diverse range of analogues with modifications on one of the aromatic rings can be readily prepared.
Furthermore, a chemo-enzymatic approach could be employed for the late-stage functionalization of the Urolithin M6 core, allowing for the rapid generation of a library of methoxylated and otherwise modified analogues.
Table 2: Exemplary Library of this compound Derivatives for SAR Studies
| Compound ID | R1 | R2 | R3 | R4 |
| UM6-TMe-001 | OMe | OMe | OMe | H |
| UM6-TMe-002 | OH | OMe | OMe | H |
| UM6-TMe-003 | OMe | OH | OMe | H |
| UM6-TMe-004 | OMe | OMe | OH | H |
| UM6-TMe-005 | OMe | OMe | OMe | F |
| UM6-TMe-006 | OMe | OMe | OMe | Cl |
| UM6-TMe-007 | OEt | OEt | OEt | H |
This table provides a hypothetical set of analogues designed to probe the importance of the methoxy groups and to explore the effect of substitution on the aromatic ring.
Biogenesis and Metabolic Fate of 8,9,10 Trimethoxy Urolithin M6
Phase I and Phase II Metabolic Reactions in Animal Models
Hydroxylation and Demethylation Mechanisms
The metabolic processing of urolithins involves a series of dehydroxylation steps carried out by gut bacteria to produce the final, more readily absorbed forms like Urolithin A and B. nih.gov Conversely, hydroxylation is a key step in the initial formation of polyhydroxylated urolithins like Urolithin M6 from their precursors.
For a synthetic compound like 8,9,10-Trimethoxy Urolithin M6, demethylation would be a critical metabolic transformation in an animal model. The presence of methoxy (B1213986) groups often serves to protect hydroxyl groups during chemical synthesis or to create more lipophilic analogs. epo.orgnih.gov In vivo, these methyl groups can be cleaved by cytochrome P450 (CYP) enzymes in the liver, a process known as O-demethylation. This reaction would convert the methoxy groups back into hydroxyl groups, yielding hydroxylated urolithins such as the parent Urolithin M6 or other intermediates. This metabolic demethylation is significant because the biological activity of many polyphenolic compounds is attributed to their free hydroxyl groups. The process of demethylating such compounds to "reactivate" them is a recognized pathway in xenobiotic metabolism. epo.orgresearchgate.net
Glucuronidation and Sulfation Pathways of Urolithins in Animal Systems
Once urolithins are absorbed from the gut into systemic circulation, they undergo extensive phase II metabolism, primarily in the liver and intestinal epithelial cells. nih.govmdpi.com The principal conjugation reactions are glucuronidation and sulfation, which attach glucuronic acid or a sulfate (B86663) group to the hydroxyl moieties of the urolithin core. nih.govnih.govresearchgate.net These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Conjugation dramatically increases the water solubility of urolithins, which facilitates their transport in the bloodstream and subsequent excretion in urine. nih.govresearchgate.net In animal models and humans, urolithins are found predominantly in their conjugated forms (glucuronides and sulfates) in plasma and urine, with only trace amounts of the free aglycones detected. nih.govresearchgate.netresearchgate.net For a compound like this compound, any hydroxyl group present on the molecule (such as the one at position 3) would be a primary site for glucuronidation and sulfation. If the methoxy groups were first demethylated to hydroxyl groups, these newly formed hydroxyls would also become targets for conjugation.
Table 1: Primary Phase II Conjugation Pathways for Urolithins in Animal Models
| Metabolic Pathway | Enzyme Family | Primary Site of Metabolism | Resulting Metabolite | Effect on Properties |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Liver, Intestinal Epithelium | Urolithin Glucuronides | Increased water solubility, facilitated excretion. researchgate.net |
| Sulfation | Sulfotransferases (SULTs) | Liver, Intestinal Epithelium | Urolithin Sulfates | Increased water solubility, facilitated excretion. nih.gov |
Impact of Methoxylation on Metabolic Stability and Bioavailability in Animal Models
Methoxylation, the replacement of a hydroxyl group with a methoxy group, can significantly alter the physicochemical properties of a phenolic compound, which in turn affects its metabolic stability and bioavailability. Methylation generally increases the lipophilicity (fat solubility) of a molecule. epo.org This enhanced lipophilicity can potentially improve a compound's ability to cross cellular membranes, including the intestinal wall, which could lead to increased absorption and bioavailability compared to its more polar, hydroxylated counterpart.
Excretion and Elimination Pathways in Animal Models
The primary route of elimination for urolithins and their metabolites in animal models is through the kidneys and subsequent excretion in the urine. nih.govresearchgate.net Following phase II metabolism in the liver and intestinal cells, the resulting water-soluble glucuronide and sulfate conjugates are released into the bloodstream. researchgate.net These conjugates are then efficiently filtered by the kidneys and eliminated from the body.
Studies in mice and rats have confirmed that after oral administration of urolithins like Urolithin A, the vast majority of the compound recovered in urine is in the form of its glucuronide and sulfate conjugates. nih.govnih.gov A smaller portion of urolithins and their metabolites may be eliminated through bile into the feces. nih.gov For this compound, it is expected to follow the same general elimination pathway. Any absorbed compound would likely be metabolized (via demethylation and/or conjugation of the remaining hydroxyl group) and then excreted primarily as conjugated derivatives in the urine. The rate of elimination would be influenced by the speed of these metabolic conversions. nih.govnih.gov
Table 2: Summary of Urolithin Elimination in Animal Models
| Parameter | Finding in Animal Models | References |
| Primary Route | Renal Excretion (Urine) | nih.govresearchgate.net |
| Secondary Route | Biliary Excretion (Feces) | nih.gov |
| Major Excreted Forms | Glucuronide and Sulfate Conjugates | nih.govresearchgate.netresearchgate.net |
| Unconjugated Form | Detected at very low to negligible levels in urine and plasma. | nih.govrsc.org |
Advanced Analytical Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating and identifying individual urolithins from complex mixtures, such as biological samples or synthetic reaction products. The choice of technique depends on the compound's volatility and the required analytical sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like urolithins. sigmaaldrich.com For a novel derivative such as 8,9,10-Trimethoxy Urolithin M6, method development would be based on established protocols for similar structures. researchgate.netcsic.es
A typical HPLC method would involve a reversed-phase column, most commonly a C18 column, which separates compounds based on hydrophobicity. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of acidified water (often with 0.1% formic acid to improve peak shape and ionization for mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. conestogac.on.ca Detection is commonly performed using a Diode-Array Detector (DAD) or UV detector, with monitoring at wavelengths around 305 nm and 360 nm, where urolithins typically exhibit absorbance. csic.es
Table 1: Illustrative HPLC Parameters for Urolithin Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | DAD/UV at 305 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
This table represents typical starting conditions for method development based on general urolithin analysis; specific parameters for this compound would require experimental optimization.
Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making it ideal for detecting trace amounts of metabolites in biological samples. nih.gov The principles of separation are the same as HPLC, but UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm). nih.gov
Optimization of a UHPLC method for this compound would focus on fine-tuning the gradient slope, flow rate, and column temperature to achieve the best possible separation from its parent compounds or potential isomers. The higher pressure tolerance of UHPLC systems allows for longer columns and faster flow rates, drastically reducing run times. nih.gov
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like urolithins. However, it can be employed if the compound is first converted into a more volatile derivative through a process called derivatization. This typically involves reacting the hydroxyl groups with silylating agents to create less polar and more thermally stable trimethylsilyl (B98337) (TMS) ethers. While a viable technique, the additional sample preparation step makes LC-based methods the more direct and commonly used approach for urolithin analysis.
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of urolithins, providing precise mass measurements for molecular formula confirmation and fragmentation data for structural elucidation. It is almost always coupled with a chromatographic system (LC or GC).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying urolithins in complex matrices. sigmaaldrich.com Techniques like Quadrupole time-of-flight (QTOF) mass spectrometry provide High-Resolution Mass Spectrometry (HRMS) data, which allows for the determination of a compound's elemental composition with high accuracy and confidence. rsc.orgjk-sci.com For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₄O₆. researchgate.net
In a typical LC-MS/MS analysis, an electrospray ionization (ESI) source is used, often in negative ion mode, which is well-suited for phenolic compounds. rsc.org For quantification, a triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the compound) and a specific product ion formed by its fragmentation, creating a highly selective and sensitive detection method. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Monoisotopic Mass | 302.0790 Da |
| Predicted [M-H]⁻ Ion | 301.0718 m/z |
These values are calculated based on the chemical structure and would be experimentally confirmed using HRMS.
Ion Fragmentation Patterns and Isotopic Signatures for this compound
Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected precursor ion to generate a characteristic fragmentation pattern, which acts as a structural fingerprint. While the specific fragmentation pattern for this compound is not documented, it can be predicted based on the known patterns of other urolithins. rsc.org Common fragmentation pathways for urolithins involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) molecules from the lactone ring. For this specific methoxylated derivative, the fragmentation would also likely involve the loss of methyl groups (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) substituents.
The isotopic signature, determined by HRMS, arises from the natural abundance of isotopes like ¹³C. The measured isotopic pattern for an ion must match the theoretical pattern calculated from its elemental formula, providing an additional layer of confirmation for the compound's identity. rsc.org
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of urolithins, including this compound. nih.govnih.gov ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. nih.govnih.gov
For novel urolithins, comprehensive NMR analysis, including 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is crucial. nih.govnih.gov These experiments establish the connectivity between protons and carbons, confirming the substitution pattern on the dibenzo[b,d]pyran-6-one core. The chemical shifts (δ) in parts per million (ppm) are characteristic of the specific urolithin structure. nih.gov For instance, the ¹H NMR spectrum of a tetrahydroxy urolithin was used to distinguish it from other isomers by analyzing the proton-proton coupling patterns. csic.es The structural identification of newly discovered urolithins often involves comparing their NMR spectra with those of known urolithin standards. nih.govresearchgate.net
Table 2: Representative NMR Data for Urolithin Derivatives
| Nucleus | Chemical Shift (δ, ppm) Range | Notes | Reference |
| ¹H | 6.8 - 8.0 | Aromatic protons on the dibenzopyranone core. | nih.gov |
| ¹³C | 102 - 162 | Aromatic and carbonyl carbons. | nih.gov |
| ¹H (OCH₃) | ~3.9 | Protons of the methoxy groups. | nih.gov |
| ¹³C (OCH₃) | ~56 | Carbons of the methoxy groups. | nih.gov |
Note: Specific chemical shifts for this compound would require experimental data for this particular compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis.nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization of urolithins, as their dibenzo[b,d]pyran-6-one core structure acts as a chromophore, absorbing light in the UV region. nih.gov The UV spectrum of a urolithin is characterized by specific absorption maxima (λmax), which can provide information about the hydroxylation and methoxylation pattern of the molecule. nih.govcsic.es
The typical UV spectra of urolithins show two main absorption bands, often referred to as Band I and Band II. csic.es The position and relative intensity of these bands are influenced by the substitution pattern on the aromatic rings. csic.es For example, the presence or absence of a hydroxyl group at certain positions can cause a characteristic shift in the absorption maxima. csic.es This information, in conjunction with chromatographic retention times, can be used for the tentative identification of urolithin metabolites in biological samples, especially when authentic standards are unavailable. nih.govcsic.es The UV spectra are often recorded using a diode-array detector (DAD) coupled with a liquid chromatography system. nih.gov
Table 3: Typical UV Absorption Maxima for Urolithins
| Urolithin Type | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Dihydroxy urolithins (e.g., Urolithin A) | ~305 | ~255 | nih.gov |
| Trihydroxy urolithins (e.g., Urolithin C) | ~310 | ~257 | csic.es |
| Tetrahydroxy urolithins (e.g., Urolithin M6) | ~312 | ~260 | csic.es |
Note: The exact λmax can vary slightly depending on the solvent and the specific substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aromatic and methoxy C-H bonds.
C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the lactone carbonyl group.
C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.
C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether (methoxy) and ester (lactone) C-O bonds.
This information would serve as a fingerprint for the molecule, complementing data from other spectroscopic techniques for a comprehensive structural confirmation.
Molecular and Cellular Mechanisms of Action in Vitro Studies
Regulation of Cellular Homeostasis and Signaling
Influence on Gene Expression Profiles (Transcriptomics)
While direct transcriptomic studies specifically investigating the global gene expression changes induced by 8,9,10-Trimethoxy Urolithin M6 are not yet available in the reviewed literature, research on related urolithins, such as Urolithin A (UA), provides insights into the potential pathways this compound might influence. For instance, studies on UA in hepatocellular carcinoma HepG2 cells have shown significant alterations in the expression of genes related to cell proliferation, apoptosis, and inflammation. nih.gov
In these studies, Urolithin A has been observed to down-regulate the expression of genes associated with cell cycle progression, such as β-catenin, c-Myc, and Cyclin D1. nih.gov Concurrently, it has been shown to increase the protein expression of tumor suppressor p53 and pro-apoptotic caspase-3, while suppressing the expression of the inflammatory mediator NF-κB p65. nih.gov Furthermore, Urolithin A has been found to modulate the Lin28a/let-7a axis, a critical pathway in cell proliferation and differentiation, by suppressing the protein expressions of Sp-1, Lin28a, and Zcchc11, and increasing the expression of the microRNA let-7a. windows.net
Given the structural similarities between urolithins, it is plausible that this compound could exert its biological effects through the modulation of similar gene expression networks. However, dedicated transcriptomic analyses are necessary to elucidate the specific molecular signature of this compound and to understand its unique impact on cellular function.
Enzymatic Inhibition and Receptor Binding Studies
Enzyme Kinetics and Competitive/Non-Competitive Inhibition (e.g., tyrosinase)
The inhibitory effects of urolithins on various enzymes have been a subject of interest, with a particular focus on tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin. mdpi.comnih.gov Inhibition of this enzyme is a common strategy for the development of skin-whitening agents. mdpi.comnih.gov
Studies on naturally occurring tyrosinase inhibitors have classified them based on their enzyme kinetics, which can be competitive, non-competitive, or mixed-type. mdpi.comnih.gov Competitive inhibitors bind to the active site of the free enzyme, preventing substrate binding. mdpi.com Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. mdpi.com
While specific kinetic data for this compound is not available, research on other polyphenolic compounds, which share structural motifs with urolithins, has demonstrated various modes of tyrosinase inhibition. For example, some flavonoids act as non-competitive inhibitors. mdpi.com Understanding the precise kinetic parameters and the type of inhibition (competitive, non-competitive, etc.) for this compound would require dedicated enzymatic assays. Such studies would involve determining key kinetic constants like the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the inhibitor, as well as calculating the inhibition constant (Ki).
Ligand-Receptor Interaction Assays
The interaction of urolithins with various receptors and proteins is crucial for their biological activity and distribution in the body. While specific ligand-receptor interaction assays for this compound are not detailed in the available literature, studies on other urolithins, such as Urolithin A and B, and their interactions with proteins like human serum albumin (HSA) provide a framework for understanding these processes. mdpi.com
HSA is a major transport protein in the blood, and the binding of urolithins to it can significantly influence their bioavailability and pharmacodynamics. mdpi.com Spectroscopic and molecular docking studies have shown that urolithins can bind to HSA, with binding affinities typically in the range of 10⁴–10⁵ L·mol⁻¹. mdpi.com These studies have also identified specific binding sites on HSA, such as Sudlow's site I, for unconjugated urolithins. mdpi.com
Future research employing techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) would be invaluable in quantifying the binding affinity and kinetics of this compound with various biologically relevant receptors and transport proteins.
Molecular Docking and Computational Chemistry for Binding Prediction
Molecular docking and computational chemistry are powerful tools for predicting the binding modes and affinities of ligands with their target proteins. mdpi.comjppres.com These in silico methods can provide valuable insights into the potential interactions of this compound with various biological targets, even in the absence of experimental data.
For instance, molecular docking studies on other urolithins have successfully predicted their binding sites on proteins like human serum albumin (HSA) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net These studies have revealed that urolithins can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pockets of these proteins. mdpi.com
A hypothetical molecular docking study of this compound with a target enzyme, such as tyrosinase, would involve generating a 3D model of the compound and docking it into the active site of the enzyme's crystal structure. The results would predict the most favorable binding pose and estimate the binding energy, providing a rationale for its potential inhibitory activity. Such computational predictions are instrumental in guiding further experimental validation.
Table 1: Hypothetical Molecular Docking Results of this compound with Tyrosinase
| Parameter | Value |
| Target Protein | Mushroom Tyrosinase (PDB ID: 2Y9X) |
| Ligand | This compound |
| Predicted Binding Energy (kcal/mol) | -8.5 |
| Predicted Interacting Residues | HIS263, HIS259, HIS85, VAL283 |
| Predicted Interaction Types | Hydrogen Bonds, Hydrophobic Interactions |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would require a formal molecular docking study.
Metabolic Pathway Modulation in Cellular Models
Effects on Lipid Metabolism and Cholesterol Uptake (e.g., HepG2 cells)
The liver plays a central role in lipid metabolism, and hepatocellular carcinoma (HepG2) cells are a widely used in vitro model to study the effects of various compounds on hepatic lipid homeostasis. nih.govmdpi.comresearchgate.net Studies on related urolithins, particularly Urolithin A (UA), have demonstrated significant effects on lipid metabolism in HepG2 cells. mdpi.com
Research has shown that UA can alleviate cellular stress and reduce lipid accumulation in HepG2 cells treated with palmitic acid, a saturated fatty acid known to induce lipid overload. mdpi.com This effect is partly attributed to the regulation of calcium homeostasis within the endoplasmic reticulum (ER), a critical organelle for lipid synthesis and protein folding. mdpi.com
Furthermore, urolithins have been reported to modulate key signaling pathways involved in energy metabolism, such as the AMP-activated protein kinase (AMPK) pathway. nih.gov Activation of AMPK can lead to enhanced fatty acid oxidation and reduced lipid synthesis, thereby contributing to a healthier lipid profile. While direct evidence for this compound is pending, its structural similarity to other bioactive urolithins suggests it may also possess the ability to modulate lipid metabolism in hepatic cells.
Table 2: Potential Effects of this compound on Lipid Metabolism in HepG2 Cells (Hypothesized)
| Metabolic Parameter | Predicted Effect of this compound | Potential Mechanism |
| Intracellular Lipid Accumulation | Decrease | Regulation of ER calcium homeostasis, AMPK activation |
| Fatty Acid Oxidation | Increase | Upregulation of genes involved in β-oxidation |
| Cholesterol Synthesis | Decrease | Inhibition of key enzymes in the cholesterol biosynthesis pathway |
| Triglyceride Synthesis | Decrease | Downregulation of lipogenic gene expression |
Note: The effects listed in this table are hypothesized based on the known activities of related urolithins and require experimental verification for this compound.
Neuroprotective and Cognitive Modulatory Effects in Neuronal Cell Cultures5.5.1. Protection against NeurotoxicityNo research could be found that examines the potential of this compound to protect neuronal cells from toxic insults.
Modulation of Synaptic Plasticity MarkersThere is no available data on the effect of this specific compound on markers of synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) or synaptophysin, in neuronal cell cultures.
Due to the strict adherence to the provided outline and the focus solely on this compound, the creation of a scientifically sound article is not feasible. Further research on this specific compound is required before its biological effects can be described.
Preclinical Pharmacological and Biological Activities in Vivo Models – Non Human
Animal Models of Inflammatory Conditions
There are no available studies investigating the effects of 8,9,10-Trimethoxy Urolithin M6 in animal models of inflammation.
Reduction of Inflammatory Biomarkers and Tissue Damage
No data has been published regarding the ability of this compound to reduce inflammatory biomarkers or mitigate tissue damage in in vivo models.
Modulation of Immune Cell Function
The impact of this compound on the function of immune cells in living organisms has not been documented in scientific literature.
Neurobiological Research in Animal Models
Scientific inquiry into the neurobiological effects of this compound using animal models has not been reported.
Behavioral and Cognitive Assessments in Disease Models (e.g., neurodegeneration)
There are no findings from behavioral or cognitive assessments in animal models of neurodegenerative diseases following treatment with this compound.
Histopathological and Biochemical Markers in Brain Tissue
An analysis of histopathological and biochemical markers in brain tissue after administration of this compound has not been conducted or reported in published research.
Cardioprotective Effects in Animal Models of Cardiovascular Dysfunction
The potential cardioprotective effects of this compound in animal models of cardiovascular dysfunction remain uninvestigated.
Based on a comprehensive review of available scientific literature, there is a significant lack of published in vivo research specifically investigating the biological and pharmacological activities of the chemical compound This compound . The requested topics—including its effects on vascular function, atherosclerosis, cancer progression, and metabolic health in non-human animal models—are not covered in the accessible research data for this specific methoxylated derivative of urolithin.
Scientific investigation into the in vivo effects of urolithins has predominantly focused on other analogs, most notably Urolithin A and Urolithin B. While extensive research exists for these compounds in the areas of vascular health, cancer, and metabolism, these findings are specific to their unique chemical structures and cannot be extrapolated to this compound.
Due to the absence of specific data for this compound in the scientific literature concerning the outlined preclinical activities, it is not possible to provide a scientifically accurate and detailed article on this subject at this time. The creation of content and data tables for the requested sections would require speculation, which falls outside the scope of providing factual, evidence-based information.
Metabolic Health and Energy Homeostasis in Animal Models
Modulation of Adipogenesis and Lipogenesis
There are no available in vivo studies that have investigated the effects of this compound on the processes of adipogenesis (the formation of fat cells) or lipogenesis (the metabolic formation of fat) in non-human models.
Gut Microbiota-Host Interactions in Animal Models
Impact on Microbial Metabolite Profiles
There is a lack of studies investigating the impact of this compound on the profiles of other microbial metabolites in animal models.
Due to the absence of direct research on this compound for the specified topics, no data tables or detailed research findings can be provided. The scientific community has yet to publish in vivo studies that would elucidate the potential roles of this specific compound in metabolic regulation and gut microbiota interactions. Future research is needed to explore the biological activities of this and other less common urolithin metabolites.
Structure Activity Relationships Sar of 8,9,10 Trimethoxy Urolithin M6 and Its Analogues
Impact of Methoxylation Pattern on Biological Activity
The biological activity of urolithin-based compounds is profoundly influenced by the pattern of methoxylation on their aromatic rings. Both the specific position and the total number of these methoxy (B1213986) groups are key determinants of a molecule's efficacy and mechanism of action.
Positional Isomerism and Differential Activity
The precise location of methoxy groups on the urolithin scaffold can dramatically alter a compound's interaction with biological targets. Studies on analogous molecular structures demonstrate that even slight changes in substituent positioning can lead to significant differences in binding affinity and inhibitory power. For instance, research on colchicine (B1669291) analogues, which also feature methoxy-substituted rings, found that the removal of methoxy groups at positions 2 or 3 on its ring A lessens the binding equilibrium association constant by a factor of approximately two. csic.es However, the removal of the methoxy group at position 4 weakens the binding by a much larger factor of about ten, underscoring the critical importance of substituent placement. csic.es
This principle is mirrored in the urolithin family. Studies on various urolithin derivatives have consistently shown that the type, position, and number of substituents on the phenyl ring have a marked influence on their ability to inhibit enzymes like tyrosinase. nih.govmdpi.com The differential activity among positional isomers highlights the specific and sensitive nature of the interactions between the molecule and the active site of its target protein.
Role of the Number of Methoxy Groups
The quantity of methoxy groups is another crucial factor in determining the biological profile of urolithin analogues. Research indicates that the number of substituents on the urolithin framework directly impacts its inhibitory capabilities. nih.govmdpi.com While a comprehensive analysis of 8,9,10-Trimethoxy Urolithin M6 is still emerging, the systematic study of related urolithins provides a clear trend. For example, in the context of tyrosinase inhibition, the degree of activity varies significantly with the substitution pattern on the molecule. nih.gov
The following table details the inhibitory effects of different urolithin derivatives on mushroom tyrosinase activity, illustrating the impact of substituent variations.
| Compound | Substituents | IC₅₀ (μM) |
| 1c | 3-Hydroxy | 18.09 ± 0.25 |
| 1h | 3-Hydroxy, 4'-Methoxy | 4.14 ± 0.10 |
| Kojic Acid | (Reference Inhibitor) | 48.62 ± 3.38 |
Data sourced from scientific studies on tyrosinase inhibition by urolithin derivatives. nih.gov
Contribution of the Benzochromenone Scaffold to Activity
The core benzo[c]chromen-6-one structure, common to all urolithins, is fundamental to their biological activity. This scaffold serves as a rigid and effective framework upon which various functional groups can be arranged to optimize interactions with target proteins. Its importance has been highlighted in drug design, where the urolithin moiety was successfully used as a "bridging scaffold" to merge structural features from two other known inhibitors, ellagic acid and a coumarin (B35378) analogue. nih.gov This approach led to the design of novel and highly potent inhibitors of protein kinase CK2, demonstrating the intrinsic value of the benzochromenone core in establishing high-affinity binding. nih.gov
Influence of Substituent Effects on Receptor Binding and Enzyme Inhibition
Substituents on the benzochromenone scaffold govern the molecule's electronic and steric properties, which in turn dictate its affinity for enzyme active sites and receptor binding pockets.
In the context of enzyme inhibition, urolithins have shown selective and potent effects that are dependent on their hydroxylation and methoxylation patterns. A study on monoamine oxidase (MAO) enzymes revealed that urolithins selectively inhibit MAO-A with much greater efficacy than MAO-B. nih.gov This selectivity is attributed to the larger entry site of the MAO-A enzyme, which is more accommodating to the urolithin structure. nih.gov The parent compound of the trimethoxy derivative, Urolithin M6, has been identified as a potential inhibitor of lactate (B86563) dehydrogenase A (LDH-A). nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) |
| Urolithin A | MAO-A | 5.88 ± 0.69 |
| Urolithin B | MAO-A | 0.88 ± 0.24 |
| Urolithin C | MAO-A | 29.6 ± 1.8 |
Data sourced from a study on the inhibition of recombinant human MAO-A by urolithins. nih.gov
Regarding receptor binding, urolithins can function as modulators of crucial signaling pathways. Urolithin A, for example, has been identified as a human-selective antagonist for the aryl hydrocarbon receptor (AHR). mdpi.comnih.gov Unlike agonists that cause the receptor to translocate to the nucleus, Urolithin A's binding does not typically induce this event, indicating a distinct antagonistic mechanism. mdpi.com This interaction allows urolithins to influence inflammatory responses, such as by inhibiting the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and programmed death-ligand 1 (PD-L1). researchgate.net
Computational Chemistry and QSAR Modeling for Activity Prediction
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of urolithin analogues and understanding their interactions at a molecular level. researchgate.net These approaches allow researchers to build models that correlate specific structural features with observed biological effects, guiding the synthesis of more potent and selective compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of a ligand-protein complex over time, revealing the stability of the binding and the key interactions that maintain it. A study involving Urolithin A and the enzyme Cyclooxygenase 2 (COX-2) illustrates the power of this technique. nih.gov
The simulation revealed a stable binding of Urolithin A within the COX-2 active site, with a calculated binding affinity of -7.97 kcal/mol. nih.gov The stability of this complex was confirmed by a constant Root Mean Square Deviation (RMSD) plot throughout the simulation. nih.gov The analysis identified specific amino acid residues crucial for the interaction.
| Interacting Residue | Type of Interaction |
| TYR355 | Hydrogen Bond |
| PHE518 | Hydrogen Bond |
| ILE517 | Hydrogen Bond |
| GLN192 | Hydrogen Bond |
Data from molecular docking and dynamics simulations of Urolithin A with COX-2. nih.gov
Furthermore, post-simulation analysis using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method calculated a strong binding energy for the active site amino acids, confirming that Urolithin A remains effectively bound to its target throughout the simulation. nih.gov These computational findings provide a molecular basis for the observed anti-inflammatory activity of urolithins and offer a predictive framework for designing novel derivatives like this compound.
Pharmacophore Modeling
Following a comprehensive search of available scientific databases and publications, no specific studies detailing the pharmacophore modeling of this compound were identified. While research exists on the broader class of urolithins and their biological activities, the precise structure-activity relationships and pharmacophore features of this particular methoxylated derivative have not been described in the accessible literature.
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are necessary for its biological activity. This process is critical in drug discovery and development for designing new molecules with improved potency and selectivity.
The absence of published research in this specific area prevents the generation of a detailed analysis or data tables related to the pharmacophore modeling of this compound and its analogues. Further experimental and computational studies would be required to elucidate these molecular characteristics.
Future Directions in Academic Research on 8,9,10 Trimethoxy Urolithin M6
Discovery of Novel Biological Targets and Pathways
Future research should prioritize identifying the unique biological targets and signaling pathways modulated by 8,9,10-Trimethoxy Urolithin M6. While urolithins, in general, are known for their anti-inflammatory, antioxidant, and anti-cancer effects, the specific impact of the trimethoxy substitution on Urolithin M6 is largely unknown. nih.govresearchgate.netnih.gov
Initial studies could build upon the findings for its parent compound, Urolithin M6 (3,8,9,10-tetrahydroxy urolithin), which has been identified as a potential inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer metabolism. rsc.org Research should investigate whether this compound retains or enhances this activity. Furthermore, comprehensive screening assays are necessary to uncover novel protein interactions and pathway modulation.
Table 1: Potential Research Areas for Biological Targets
| Research Area | Rationale | Potential Methodologies |
| Cancer Metabolism | Parent compound Urolithin M6 shows LDH inhibition. Methylation may alter potency and selectivity. rsc.org | Enzymatic assays, cell-based metabolic flux analysis, xenograft models. |
| Inflammatory Pathways | Urolithins are known to modulate inflammatory responses. nih.govnih.gov | High-throughput screening of inflammatory cytokines, Western blot for key signaling proteins (e.g., NF-κB, MAPKs), co-culture models of immune cells. |
| Neuroprotective Effects | Some urolithins show potential in models of neurodegenerative disease. nih.govnih.gov | Neuronal cell culture models, assessment of mitochondrial function and oxidative stress, blood-brain barrier permeability studies. |
| Gene Expression Profiling | To obtain an unbiased view of the cellular processes affected. | RNA-sequencing, microarray analysis on cells treated with the compound. |
Investigation of Inter-Organ Communication in Animal Models
Understanding how this compound facilitates communication between different organs is crucial. After production in the gut, urolithins are absorbed and can travel to various tissues, including the liver, prostate, and colon, where they exert biological effects before being metabolized and excreted. nih.govnih.gov Studies on Urolithin A have even suggested an influence on the gut-brain axis. nih.gov
Future animal model studies should aim to track the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help determine its tissue-specific accumulation and potential systemic or localized effects. Investigating its influence on gut barrier function and subsequent signaling to distant organs like the liver or brain will be a key area of exploration. nih.gov
Development of Advanced Delivery Systems for Experimental Studies
A significant challenge in studying polyphenols and their metabolites is their often low bioavailability. nih.govmdpi.comnih.gov The hydrophobic nature of this compound may present similar challenges. To ensure effective and consistent delivery in experimental models, the development of advanced delivery systems is essential.
Technologies such as liposomes, nanoparticles, and polymer-based systems have been successfully used to enhance the stability, solubility, and bioavailability of other urolithins and hydrophobic compounds. researchgate.netnih.gov Encapsulating this compound in such systems could protect it from degradation and facilitate its transport across biological membranes, leading to more reliable and reproducible results in both in vitro and in vivo studies. nih.govneuroganhealth.combio-sheerherb.comcd-bioparticles.net
Table 2: Advanced Delivery System Options
| Delivery System | Advantages for Hydrophobic Compounds |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, protects from degradation. nih.govnih.gov |
| Polymer-Based Nanoparticles | High stability, controlled release, can be functionalized for targeted delivery. nih.gov |
| Phytosomes | Forms a complex with phospholipids, enhancing absorption and bioavailability. nih.gov |
Collaborative Research with Microbiome Scientists for In-Depth Biogenesis Studies
The production of urolithins is entirely dependent on the metabolic activity of specific gut bacteria. nih.gov The transformation of ellagic acid into various urolithin structures involves a series of enzymatic reactions, including dehydroxylation and, in this case, methylation. nih.gov However, the specific bacterial species and enzymatic pathways responsible for producing this compound have not been identified.
Collaborative efforts between chemists and microbiome scientists are needed to pinpoint the microbial origins of this compound. This could involve in vitro fermentation of ellagitannins with fecal samples from individuals known to produce methylated urolithins, followed by metagenomic and metabolomic analyses to identify the responsible bacteria and genes. Understanding the biogenesis is key to explaining the inter-individual variability in its production and potential health effects. researchgate.net
Comparative Studies with Other Urolithin Derivatives for Enhanced Understanding of Selectivity
To fully appreciate the unique biological role of this compound, it is imperative to conduct comparative studies with other urolithin derivatives. Research has consistently shown that even minor structural differences between urolithins can lead to significant variations in biological activity, with Urolithin A often being the most potent in anti-inflammatory assays. nih.govresearchgate.net
Systematic studies comparing this compound to its non-methylated precursor (Urolithin M6), as well as to more common urolithins like Urolithin A and Urolithin B, are essential. These studies should use a range of cell-based assays to evaluate and compare their effects on cell proliferation, enzyme inhibition, and gene expression. Such research will clarify whether the trimethoxy substitution confers enhanced potency, altered target selectivity, or entirely new biological functions.
Q & A
Q. How is 8,9,10-Trimethoxy Urolithin M6 synthesized in the gut microbiota, and what experimental models are used to study its production?
Urolithin M6 is derived from ellagitannins via microbial metabolism. Key bacterial strains like Gordonibacter urolithinifaciens and Ellagibacter isourolithinifaciens catalyze the conversion of ellagic acid into intermediates, including M6, under anaerobic conditions . To replicate this in vitro, researchers use fecal incubations with ellagic acid, followed by HPLC-DAD-MS analysis to track metabolite formation . Anaerobic culture systems (e.g., Hungate tubes) are critical for maintaining bacterial viability during these experiments .
Q. What analytical techniques are recommended for identifying and quantifying this compound in biological samples?
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is the gold standard for structural identification. Key diagnostic ions for M6 include m/z 159.0453 (C₇H₇O₄⁻) and 203.0393 (C₉H₇O₅⁻), corresponding to fragmentation patterns of its hydroxylated backbone . For quantification, LC-MS/MS systems like the AB SCIEX QTRAP® 6500+ provide high sensitivity, with calibration curves validated against synthetic standards .
Q. How can researchers ensure the stability of this compound during in vitro assays?
Stability studies should include pH optimization (neutral to slightly acidic conditions) and avoidance of pro-oxidant metals (e.g., Fe²⁺). Lyophilization in inert atmospheres (N₂ or Ar) preserves structural integrity, while storage at −80°C in amber vials minimizes photodegradation . Purity (>98%) must be confirmed via HPLC-UV (λ = 360 nm) prior to biological experiments .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the mitochondrial effects of this compound?
Mitochondrial bioenergetics can be assessed using Seahorse XF Analyzers to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in cell lines (e.g., C2C12 myotubes). Proteomic analysis (e.g., TMT labeling + LC-HRMS) identifies upregulated pathways, such as PINK1/Parkin-mediated mitophagy, observed in Urolithin A studies . Dose-response curves (10–100 μM) over 48–72 hours are recommended to capture time-dependent effects .
Q. How should researchers address contradictory data on the anti-proliferative activity of this compound across cell lines?
Discrepancies may arise from metabolic activation differences. For example, in HT-29 colon cancer cells, Urolithin A glucuronidation reduces bioactivity, necessitating co-treatment with β-glucuronidase inhibitors to assess aglycone effects . Parallel experiments in p53-proficient (HCT116 WT) and p53-deficient models can clarify dependency on tumor suppressor pathways .
Q. What methodologies are used to map the metabolic pathways of this compound in mammalian systems?
Stable isotope tracing (e.g., ¹³C-labeled precursors) combined with high-resolution mass spectrometry (Waters SYNAPT G2-Si HDMS) tracks metabolite flux. Bioinformatics tools like MetaboAnalyst 5.0 integrate pathway enrichment analysis, identifying key nodes such as the TCA cycle and β-oxidation . In vivo studies require timed fecal/urine sampling to capture inter-indestinal variability in microbial metabolism .
Q. How can researchers differentiate this compound’s effects from other urolithin isoforms (e.g., Urolithin A or Iso-urolithin A)?
Comparative studies should include:
- Structural specificity : NMR (¹H/¹³C) to confirm methoxy/hydroxy group positions .
- Functional assays : Transcriptomic profiling (RNA-seq) to identify isoform-unique gene signatures, such as AHR antagonism in Urolithin A vs. M6’s putative galloflavin-like activity .
- Pharmacokinetics : Plasma/tissue distribution studies using isotopically labeled analogs .
Methodological Best Practices
- Cell culture : Use physiologically relevant concentrations (1–50 μM) and validate metabolite stability in media via LC-MS .
- Data validation : Replicate findings in primary cells (e.g., human skeletal muscle myoblasts) to confirm translatability .
- Contradiction resolution : Employ multi-omics integration (metabolomics + proteomics) to resolve mechanistic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
